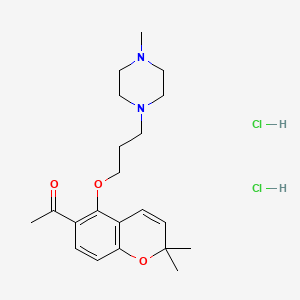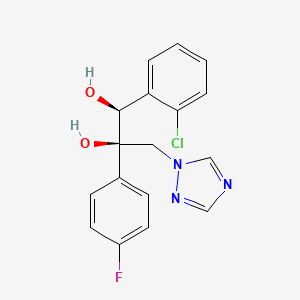
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and triazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aromatic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.
Cyclization reactions: to form the triazole ring.
Hydroxylation: to introduce the diol functionality.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for controlled synthesis.
Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Investigating enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use as a drug candidate or intermediate in drug synthesis.
Antifungal Agents: The triazole ring suggests potential antifungal activity.
Industry
Chemical Manufacturing: Use in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example:
Pharmaceuticals: It may inhibit specific enzymes or receptors.
Catalysis: It may act as a ligand, facilitating the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a bromine atom instead of fluorine.
1,2-Propanediol, 1-(2-chlorophenyl)-2-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-: Similar structure with a methyl group instead of fluorine.
Uniqueness
- The presence of the fluorophenyl group may impart unique electronic properties.
- The specific stereochemistry (1S,2R) could influence its biological activity and interactions.
Eigenschaften
CAS-Nummer |
107659-54-1 |
|---|---|
Molekularformel |
C17H15ClFN3O2 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
(1S,2R)-1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C17H15ClFN3O2/c18-15-4-2-1-3-14(15)16(23)17(24,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
CYSKPKUZLLBZCA-IRXDYDNUSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


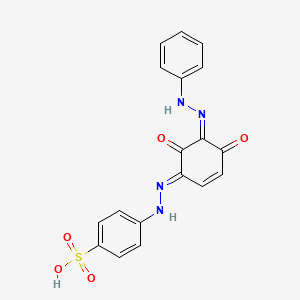

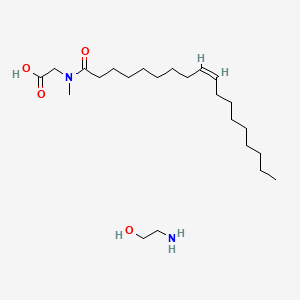
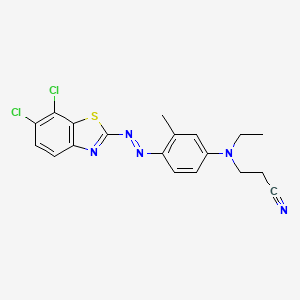
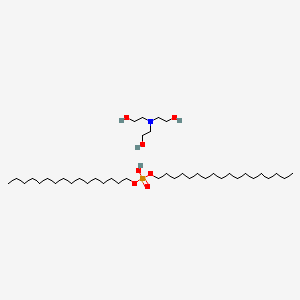
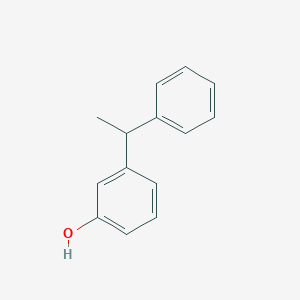
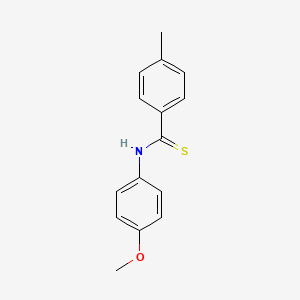

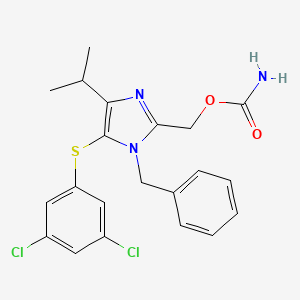
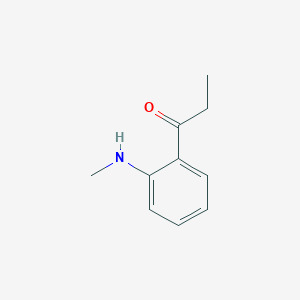
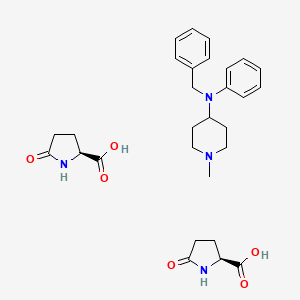
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)

